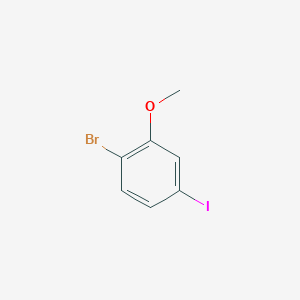

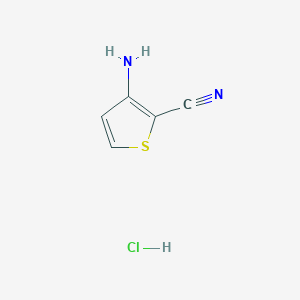

3-Aminothiophene-2-carbonitrile hydrochloride

説明

3-Aminothiophene-2-carbonitrile hydrochloride (3ATCN-HCl) is a novel organic small molecule that has recently emerged as a promising new therapeutic agent for a variety of medical conditions. 3ATCN-HCl is a derivative of thiophene, a heterocyclic compound containing five carbon atoms and one sulfur atom. 3ATCN-HCl has a wide range of biological activities and has been studied for its potential use in treating a variety of diseases and disorders.

科学的研究の応用

Organic Semiconductors

3-Aminothiophene-2-carbonitrile hydrochloride: is a key intermediate in the synthesis of thiophene derivatives, which are crucial for the development of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), offering advantages such as flexibility, lower cost, and easier manufacturing compared to traditional semiconductors.

Corrosion Inhibitors

Thiophene derivatives, including those derived from 3-Aminothiophene-2-carbonitrile hydrochloride, serve as effective corrosion inhibitors . They are used in industrial chemistry to protect metals and alloys from corrosion, thereby extending the life of machinery and structures.

Pharmaceutical Applications

The compound has significant implications in pharmaceutical research. Thiophene-based molecules exhibit a range of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This makes 3-Aminothiophene-2-carbonitrile hydrochloride a valuable precursor in drug development.

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds often involves thiophene derivatives as intermediates. For example, articaine, a dental anesthetic, uses a thiophene framework in its structure . The versatility of 3-Aminothiophene-2-carbonitrile hydrochloride in synthesizing various biologically active molecules underscores its importance in medicinal chemistry.

Material Science

In material science, thiophene derivatives are utilized for their electronic properties. They play a prominent role in the advancement of materials used in electronics, particularly in the development of high-performance polymers with conductive properties .

Green Chemistry

The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives, which can be derived from 3-Aminothiophene-2-carbonitrile hydrochloride, represents an environmentally friendly approach in chemical synthesis . This method reduces the use of harmful solvents and aligns with the principles of green chemistry, emphasizing sustainability and reduced environmental impact.

作用機序

Target of Action

Thiophene derivatives, in general, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it is plausible that 3-Aminothiophene-2-carbonitrile hydrochloride may interact with a range of biological targets.

Mode of Action

Given the broad range of biological activities associated with thiophene derivatives , it is likely that this compound interacts with its targets in a manner that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

Based on the known pharmacological properties of thiophene derivatives , it can be inferred that this compound may influence a variety of biochemical pathways related to inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis.

Result of Action

Based on the known activities of thiophene derivatives , it is plausible that this compound could induce a range of effects at the molecular and cellular levels, potentially influencing cell proliferation, inflammatory responses, microbial growth, vascular function, and lipid metabolism.

特性

IUPAC Name |

3-aminothiophene-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S.ClH/c6-3-5-4(7)1-2-8-5;/h1-2H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZAAUNYCXWCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480594 | |

| Record name | 3-Aminothiophene-2-carbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminothiophene-2-carbonitrile hydrochloride | |

CAS RN |

122805-71-4 | |

| Record name | 3-Aminothiophene-2-carbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。